H-L-Dap(fmoc)-otbuhcl

Description

Evolution of Synthetic Peptide Chemistry and the Need for Diversified Building Blocks

The ability to chemically synthesize peptides has been a cornerstone of biochemical and biomedical research for decades. This capability allows for the production of peptides for therapeutic use, as research tools to probe biological systems, and in the development of novel biomaterials.

The landscape of peptide synthesis was revolutionized by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in 1963, a feat for which he was awarded the Nobel Prize in Chemistry. peptide.comresearchgate.net Prior to SPPS, peptides were synthesized in solution, a laborious and often inefficient process. SPPS involves anchoring the first amino acid to an insoluble polymer resin, followed by the sequential addition of protected amino acids. vapourtec.comnih.gov This approach simplifies the purification process, as excess reagents and byproducts can be washed away by simple filtration. vapourtec.comiris-biotech.de

Over the years, SPPS has seen significant advancements, including the development of new resins, linkers, and automated synthesizers. peptide.comvapourtec.com Key milestones include the introduction of the BHA resin for producing peptide amides and the development of the Wang resin. peptide.com The introduction of preparative reverse-phase HPLC for peptide purification was another major step forward. peptide.com These innovations have made the synthesis of larger and more complex peptides a practical reality, fueling research across numerous scientific disciplines. peptide.com

While the 20 proteinogenic amino acids provide the fundamental blueprint for natural proteins, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy in peptide design. nih.govcore.ac.uk NPAAs are amino acids that are not naturally encoded in the genetic code. nih.gov Their inclusion in a peptide sequence can confer a range of desirable properties. sigmaaldrich.com

By introducing novel side chains and backbone structures, NPAAs can:

Enhance Proteolytic Stability: Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Incorporating NPAAs can render the peptide more resistant to enzymatic cleavage, thereby increasing its in vivo half-life. nih.gov

Modulate Conformation: The unique stereochemistry of NPAAs can be used to impose specific conformational constraints on the peptide backbone, stabilizing desired secondary structures like helices or turns. core.ac.ukias.ac.in

Introduce Novel Functionalities: NPAAs can introduce new chemical groups that can participate in binding interactions, catalysis, or serve as attachment points for labels or other molecules. core.ac.uk

The structural diversity offered by NPAAs is vast, encompassing D-amino acids, beta-amino acids, and a wide array of chemically synthesized analogs. nih.govsigmaaldrich.comnih.gov This expanded chemical space provides peptide chemists with the tools to design peptides with tailored properties for therapeutic and research applications. sigmaaldrich.com

Fundamentals of Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the temporary masking of reactive functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups.

In the context of chemical synthesis, orthogonality refers to the use of multiple protecting groups that can be removed under distinct and non-interfering conditions. nih.govfiveable.mewikipedia.org This principle is crucial for the synthesis of complex molecules with multiple functional groups, such as peptides. fiveable.mebiosynth.com An ideal protecting group strategy allows for the selective deprotection of one functional group while others remain intact. nih.gov

The core principles of an orthogonal protection scheme are:

Selective Removal: Each class of protecting group can be cleaved by a specific reagent or condition that does not affect the other protecting groups present in the molecule. fiveable.me

Stability: The protecting groups must be stable to the conditions used for coupling and the deprotection of other orthogonal groups. biosynth.com

Efficient Introduction and Removal: The protecting groups should be easy to introduce and remove in high yield. biosynth.com

The most widely used orthogonal strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme. iris-biotech.deiris-biotech.deacs.org This strategy offers several advantages over the older Boc/Bzl (tert-butoxycarbonyl/benzyl) method. iris-biotech.de

In the Fmoc/tBu strategy:

The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group . iris-biotech.depeptide.com This group is typically removed using a solution of piperidine (B6355638) in a suitable solvent. iris-biotech.depeptide.com

Reactive side-chain functional groups (e.g., the carboxyl group of aspartic acid or the amino group of lysine) are protected by acid-labile groups, most commonly the tert-butyl (tBu) group or trityl-based groups. iris-biotech.depeptide.comresearchgate.net These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of cleaving the peptide from the resin. iris-biotech.deresearchgate.net

The key advantage of the Fmoc/tBu scheme is its true orthogonality. iris-biotech.de The base-labile Fmoc group and the acid-labile tBu group are removed under mutually exclusive conditions, allowing for precise control over the synthesis. biosynth.comresearchgate.net This contrasts with the Boc/Bzl scheme, where both protecting groups are acid-labile, requiring different strengths of acid for selective removal, which can sometimes lead to side reactions. iris-biotech.debiosynth.com The milder conditions used in the Fmoc/tBu strategy also make it more suitable for the synthesis of sensitive or modified peptides. iris-biotech.de

The Unique Structural and Synthetic Relevance of 2,3-Diaminopropionic Acid (Dap) Derivatives

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that contains two amino groups, one at the α-carbon and another at the β-carbon. mdpi.com This unique structure makes Dap and its derivatives valuable building blocks in peptide science. chemimpex.com

The presence of the additional amino group in the side chain allows for:

Introduction of Branching: The β-amino group can be used as an attachment point for other molecules or to create branched peptide structures.

Formation of Cyclic Peptides: The two amino groups can be involved in the formation of cyclic peptide structures.

Scaffolding for Functional Groups: The Dap side chain can serve as a scaffold for the introduction of various functional groups, leading to peptides with enhanced biological activity or novel properties. chemimpex.comnih.gov

L-Dap is found in a number of bioactive peptides and natural products. mdpi.com Protected derivatives of Dap are crucial for its incorporation into peptides during SPPS. mdpi.com The orthogonal protection of the α- and β-amino groups is essential to control the regioselectivity of the coupling reactions. For instance, in Fmoc-based SPPS, a common strategy is to protect the α-amino group with Fmoc and the β-amino group with an acid-labile group like Boc (tert-butoxycarbonyl). chemimpex.com

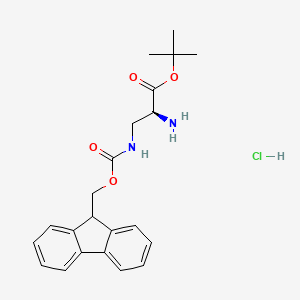

The compound at the center of this article, H-L-Dap(fmoc)-otbuhcl , is a specifically protected derivative of L-Dap. chemimpex.com It features:

An Fmoc group protecting the β-amino group. chemimpex.com

A tert-butyl ester (OtBu) protecting the carboxylic acid group. chemimpex.com

A free α-amino group, making it ready for coupling in peptide synthesis.

It is supplied as a hydrochloride (HCl) salt. chemimpex.com

This particular arrangement of protecting groups makes it a versatile reagent for introducing a Dap residue with a protected side-chain amino group that can be selectively deprotected at a later stage of the synthesis.

Overview of Diaminopropionic Acid (Dap) and its Multifunctional Nature

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. libretexts.org Its defining feature is the presence of two amino groups, an alpha-amino group and a beta-amino group, attached to its three-carbon backbone. This dual-amine structure imparts a multifunctional nature to Dap, making it a versatile tool in peptide and medicinal chemistry. nih.govresearchgate.net

The presence of the additional amino group in the side chain allows for a variety of chemical modifications. It can be used to introduce branching in a peptide chain, to attach reporter molecules like fluorescent dyes, or to create cyclic peptides. sigmaaldrich.com These modifications can significantly influence the peptide's conformation, stability, and biological activity.

Furthermore, peptides incorporating Dap have been investigated for their potential therapeutic applications. For instance, N-terminal Dap peptides have shown promise as scavengers of methylglyoxal (B44143), a compound implicated in the formation of advanced glycation end-products (AGEs) which are linked to various diseases. nih.gov The ability to manipulate the ionization state of the Dap side chains has also been utilized to create pH-responsive peptides for applications such as gene silencing. nih.gov

Nomenclature and Structural Context of H-L-Dap(Fmoc)-OtBu·HCl within Amino Acid Chemistry

The systematic name of a protected amino acid derivative like H-L-Dap(Fmoc)-OtBu·HCl provides a concise description of its chemical structure. Understanding this nomenclature is key to appreciating its role in the precise and controlled process of peptide synthesis. portlandpress.com

Let's break down the name:

H : This signifies that the alpha-amino group (the amino group attached to the alpha-carbon) is free, or unprotected.

L : This denotes the stereochemistry of the chiral alpha-carbon, indicating that it has the L-configuration, which is the most common form for amino acids found in nature.

Dap : This is the abbreviation for the core amino acid, diaminopropionic acid.

(Fmoc) : This indicates the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. In this specific molecule, the Fmoc group is attached to the side-chain (beta) amino group of the diaminopropionic acid. The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. iris-biotech.deug.edu.pl

OtBu : This represents a tert-butyl ester protecting group attached to the carboxylic acid function of the amino acid. The tert-butyl (tBu) group is acid-labile and is typically removed at the final stage of peptide synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

·HCl : This indicates that the compound is in the form of a hydrochloride salt. This is common for amino acid derivatives with a free amino group, as it improves their stability and solubility.

The strategic placement of these protecting groups is a prime example of an orthogonal protection strategy. smolecule.com In this case, the Fmoc group on the side-chain amine can be selectively removed without affecting the acid-labile OtBu group on the carboxyl end or any other acid-labile protecting groups on other amino acids in the peptide chain. This orthogonality is fundamental to modern peptide synthesis, allowing for the site-specific modification of the peptide. sigmaaldrich.com

The chemical structure of H-L-Dap(Fmoc)-OtBu·HCl facilitates its use as a building block in SPPS. The free alpha-amino group is ready to form a peptide bond with the carboxyl group of the preceding amino acid in the growing peptide chain. The protected side-chain amine and carboxyl group prevent unwanted side reactions during the coupling steps.

Below is a table summarizing the key chemical data for H-L-Dap(Fmoc)-OtBu·HCl:

| Property | Value |

| Synonyms | Nβ-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride |

| CAS Number | 291529-78-7 |

| Molecular Formula | C₂₂H₂₇ClN₂O₄ |

| Molecular Weight | 418.9 g/mol |

| Appearance | White crystalline powder |

| Purity | ≥ 99% (HPLC, TLC) |

| Melting Point | > 169 °C (dec.) |

| Optical Rotation | [α]D²⁰ = -8 ± 2º (c=1 in MeOH) |

Data sourced from Chem-Impex. chemimpex.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXUHWUVCJVBIF-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of H L Dap Fmoc Otbu·hcl in Solid Phase Peptide Synthesis

Application as a Building Block in Fmoc-Based SPPS

Fmoc-based SPPS is a cornerstone of modern peptide synthesis, prized for its use of mild, base-labile α-amino protecting groups that are orthogonal to the acid-labile side-chain protecting groups. altabioscience.com This strategy allows for the stepwise assembly of a peptide chain on an insoluble resin support. altabioscience.com

The fundamental reaction in SPPS is the formation of an amide (peptide) bond between the free N-terminal amine of the growing peptide chain anchored to the resin and the activated C-terminal carboxyl group of the incoming amino acid. altabioscience.com For a standard building block like Fmoc-L-Dap(PG)-OH (where PG is a side-chain protecting group), the process begins with the activation of its carboxylic acid.

This activation is typically achieved using coupling reagents that convert the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the peptide's N-terminal amine. Common classes of coupling reagents include carbodiimides (like DCC), and more efficiently, uronium/aminium salts such as HBTU, TBTU, and HATU, or phosphonium salts like PyBOP. chempep.com

The general mechanism involving a uronium salt like HBTU proceeds as follows:

Activation: The Fmoc-amino acid's carboxyl group reacts with the coupling reagent (e.g., HBTU) in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). This forms a highly reactive OBt- or OAt-active ester intermediate. chempep.com

Coupling: The resin-bound peptide, having had its N-terminal Fmoc group previously removed to expose a free amine, is introduced. This free amine acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

Peptide Bond Formation: A stable amide bond is formed, elongating the peptide chain by one residue. The byproducts of the reaction are washed away from the solid support.

The efficiency of each coupling step is critical, as incomplete reactions lead to deletion sequences that are difficult to separate from the target peptide. iris-biotech.de The completion of the reaction is often monitored using qualitative tests like the Kaiser test, which detects free primary amines. iris-biotech.deluxembourg-bio.com

Table 1: Common Coupling Reagents in Fmoc-SPPS

| Reagent Class | Examples | Activation Mechanism | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Can cause racemization; often used with additives like HOBt to suppress side reactions. |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Forms active OBt or OAt esters | Highly efficient and fast; HATU is particularly effective for sterically hindered couplings. chempep.com |

| Phosphonium Salts | BOP, PyBOP | Forms active OBt esters | Very effective but generates carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative. |

SPPS is a cyclical process, with each cycle adding one amino acid to the growing chain. altabioscience.com A typical Fmoc-SPPS cycle consists of two main steps:

Deprotection: The Nα-Fmoc protecting group of the last amino acid added to the resin-bound peptide is removed. This is achieved by treating the resin with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comnih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine, as described in the previous section.

These two steps are repeated for each amino acid in the desired sequence. The use of H-L-Dap(Fmoc)-OtBu·HCl is non-standard for chain elongation due to its esterified C-terminus. However, a derivative like Fmoc-L-Dap(PG)-OH would be incorporated via this standard cycle. If the side-chain protecting group (PG) is also Fmoc, its removal would occur simultaneously with the Nα-Fmoc group in the subsequent deprotection step, a strategy reserved for specific synthetic designs.

Selective Deprotection Strategies within the Fmoc/tBu Scheme

The success of Fmoc-SPPS hinges on the orthogonality of the protecting groups. The temporary Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups and the resin linker are typically acid-labile, belonging to the tert-butyl (tBu) family. chempep.comluxembourg-bio.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed through a base-catalyzed β-elimination mechanism. nih.govresearchgate.net The process is highly efficient when using secondary amines like piperidine. springernature.com

The mechanism involves two steps:

A base (piperidine) abstracts the acidic proton from the C9 position of the fluorene ring system. nih.govspringernature.com

This abstraction leads to a β-elimination reaction, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. researchgate.net

The excess piperidine in the reaction mixture acts as a scavenger, trapping the DBF to form a stable adduct, which prevents DBF from causing side reactions with the peptide chain. nih.govspringernature.com

This deprotection is fundamental to the Fmoc-SPPS cycle for chain elongation. When a building block with an Fmoc group on its side chain, such as in H-L-Dap(Fmoc)-OtBu·HCl, is incorporated into a peptide, this side-chain Fmoc group will also be cleaved under the standard piperidine treatment conditions used for Nα-deprotection. This lack of orthogonality means that the side-chain amine of the Dap residue would be deprotected during the synthesis, which can be exploited for specific modifications but must be carefully managed to prevent unwanted side reactions. iris-biotech.de

After the peptide sequence is fully assembled, the final step is the global deprotection of all side-chain protecting groups and the simultaneous cleavage of the peptide from the solid support. In the Fmoc/tBu strategy, this is accomplished with a single treatment of a strong acid, most commonly trifluoroacetic acid (TFA). uci.edusigmaaldrich.com

The tert-butyl (tBu) ester of the H-L-Dap(Fmoc)-OtBu·HCl compound, along with other tBu-based protecting groups (e.g., Boc, OtBu, Trt, Pbf), is stable to the basic conditions of Fmoc removal but is readily cleaved by TFA. chempep.comuci.edu The cleavage mechanism proceeds via the formation of a stable tert-butyl cation. acsgcipr.org

Because these generated carbocations are highly reactive electrophiles, a "cleavage cocktail" is used. This mixture contains TFA along with various scavengers to trap the cations and prevent them from modifying sensitive amino acid residues like Tryptophan, Methionine, Cysteine, or Tyrosine. sigmaaldrich.com

Table 2: Common Acid-Labile Protecting Groups and Scavengers

| Protecting Group | Protected Residue(s) | Cleavage Condition | Common Scavenger(s) |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Lys, Trp, Orn | TFA | Triisopropylsilane (TIS), Water |

| OtBu (tert-butyl ester/ether) | Asp, Glu, Ser, Thr, Tyr | TFA | Water, TIS |

| Trt (Trityl) | Asn, Gln, Cys, His | TFA | TIS |

| Pbf (pentamethyldihydrobenzofuran-sulfonyl) | Arg | TFA | 1,2-Ethanedithiol (EDT), Thioanisole |

Management of Side Reactions in Peptide Synthesis with Dap Derivatives

The incorporation of diaminopropionic acid (Dap) can introduce specific challenges and potential side reactions that must be managed. The presence of a second amino group, particularly if deprotected during synthesis, creates opportunities for unwanted chemical transformations.

Guanidinylation: If the Dap side-chain amine is unprotected, it can react with uronium/aminium-based coupling reagents (like HBTU or HATU) to form a guanidinium moiety. This reaction irreversibly caps the side chain and can interfere with the peptide's intended function. peptide.com This is a significant risk if an Fmoc group on the side chain is removed prematurely or as part of the synthetic strategy without subsequent modification.

Aspartimide-like Formation: Aspartic acid (Asp) residues are well-known to form a cyclic aspartimide intermediate under both basic (piperidine treatment) and acidic (TFA cleavage) conditions, which can lead to racemization and the formation of β-peptides. iris-biotech.depeptide.com Given the structural similarity of Dap to Asp (an amino group replacing the β-carboxyl group), analogous cyclization reactions involving the backbone amide nitrogen attacking the side-chain functionality could potentially occur, though they are less commonly reported. Careful selection of neighboring amino acids and deprotection conditions is crucial.

Diketopiperazine Formation: This side reaction is common at the dipeptide stage of SPPS, where the N-terminal amine of the second residue can attack the ester linkage of the first residue to the resin, cleaving the dipeptide as a cyclic diketopiperazine. iris-biotech.depeptide.com While not specific to Dap, the conditions facilitating this reaction are prevalent in Fmoc-SPPS.

Strategies to mitigate these side reactions include using bulkier side-chain protecting groups, adding agents like HOBt to the deprotection solution to suppress base-catalyzed reactions, and carefully planning the synthetic sequence to avoid problematic amino acid pairings. peptide.com

Mitigation of Diketopiperazine Formation

The structure of H-L-Dap(Fmoc)-OtBu·HCl, once incorporated into a growing peptide chain, can influence the conformation of the N-terminus. The steric hindrance provided by the bulky Fmoc protecting group on the side chain can disfavor the cis-amide bond conformation required for the cyclization to occur. This conformational constraint helps to suppress the formation of diketopiperazines, thereby improving the efficiency of the synthesis.

Strategies to Mitigate Diketopiperazine Formation in SPPS:

| Strategy | Description | Key Advantages |

| Optimized Deprotection | Utilizing alternative Fmoc-removal solutions like 2% DBU/5% piperazine in NMP. nih.gov | Drastic reduction in DKP formation compared to standard piperidine/DMF. nih.gov |

| Dipeptide Incorporation | Using pre-formed dipeptides to bypass the DKP-sensitive intermediates. nih.gov | Avoids the critical step where intramolecular cyclization is most likely to occur. |

| Protecting Group Modification | Employing alternative N-terminal protecting groups like Bsmoc. nih.gov | Can significantly suppress diketopiperazine formation. nih.gov |

| Conformational Constraint | Incorporation of sterically demanding residues near the N-terminus. | Hinders the necessary peptide backbone conformation for cyclization. |

Prevention of Aspartimide Formation and Other Intramolecular Cyclizations

Aspartimide formation is another significant challenge in Fmoc-based SPPS, particularly in sequences containing aspartic acid (Asp), leading to the formation of β-aspartyl peptides and other side products. biotage.comiris-biotech.de This side reaction occurs via the intramolecular cyclization of the aspartyl side-chain carboxyl group with the backbone amide nitrogen, especially during the basic conditions of Fmoc deprotection. iris-biotech.desemanticscholar.org

While H-L-Dap(Fmoc)-OtBu·HCl is not a direct substitute for aspartic acid, its application in creating branched or modified peptides can indirectly mitigate issues related to intramolecular cyclizations. The strategic placement of Dap residues can alter the local peptide conformation, potentially disrupting the proximity required for such side reactions to occur. Furthermore, the development of sterically hindered protecting groups for the side chains of amino acids like aspartic acid has been a primary strategy to prevent aspartimide formation. biotage.comnih.govnih.gov These bulky groups physically block the approach of the backbone amide nitrogen to the side-chain carboxyl group. biotage.com

Approaches to Prevent Aspartimide Formation:

| Method | Mechanism | Reference |

| Bulky Side-Chain Protecting Groups | Steric hindrance prevents the formation of the succinimide ring intermediate. biotage.com | nih.govnih.gov |

| Modified Deprotection Conditions | Addition of acids like HOBt to the piperidine solution. biotage.com | semanticscholar.org |

| Dipeptide Building Blocks | Use of dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH to protect the amide nitrogen. iris-biotech.de | iris-biotech.de |

Strategic Advantages in the Synthesis of Complex Peptide Architectures

The trifunctional nature of H-L-Dap(Fmoc)-OtBu·HCl makes it an invaluable tool for the synthesis of non-linear and multifunctional peptides. The orthogonal protection scheme, where the α-amino group is temporarily protected (e.g., with Boc or another Fmoc group during synthesis), the side-chain amino group is protected by Fmoc, and the carboxyl group is protected by OtBu, allows for selective deprotection and modification at different stages of the synthesis.

Synthesis of Branched and Multi-Functional Peptides

Branched peptides, which contain peptide chains branching off from the main backbone, have garnered significant interest due to their unique biological activities. H-L-Dap(Fmoc)-OtBu·HCl serves as an excellent scaffold for creating such structures. After incorporation of the Dap residue into the primary peptide chain via its α-amino and carboxyl groups, the Fmoc group on the side chain can be selectively removed. This exposes a new amino group that can serve as an initiation point for the synthesis of a second peptide chain, resulting in a branched peptide. This methodology allows for the precise control over the length and composition of both the main and branch chains.

Construction of Cyclic Peptides and Peptide Conjugates

Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. nih.gov H-L-Dap(Fmoc)-OtBu·HCl can be instrumental in the synthesis of side-chain-to-side-chain or head-to-side-chain cyclic peptides. thieme-connect.de The side-chain amino group of Dap can be used as a nucleophile to form an amide bond with a carboxylic acid group elsewhere in the peptide, leading to cyclization. thieme-connect.denih.gov The ability to selectively deprotect the side chain provides the necessary handle for this intramolecular ligation.

Furthermore, the reactive side-chain amino group of Dap, after deprotection, is a convenient site for the attachment of various molecules to form peptide conjugates. These can include fluorescent labels, cytotoxic drugs for targeted delivery, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties. This versatility makes H-L-Dap(Fmoc)-OtBu·HCl a key component in the development of sophisticated peptide-based therapeutics and research tools. fluorochem.co.uk

Table of Compound Names

| Abbreviation | Full Chemical Name |

| H-L-Dap(Fmoc)-OtBu·HCl | N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| OtBu | tert-butyl ester |

| DKP | Diketopiperazine |

| SPPS | Solid-Phase Peptide Synthesis |

| DMF | Dimethylformamide |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| NMP | N-methyl-2-pyrrolidone |

| Bsmoc | 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl |

| Asp | Aspartic acid |

| HOBt | Hydroxybenzotriazole |

| Dmb | 2,4-Dimethylbenzyl |

| PEG | Polyethylene glycol |

| Boc | tert-butyloxycarbonyl |

Advanced Academic Research Applications and Frontiers of H L Dap Fmoc Otbu·hcl

Biomolecular Engineering and Peptide Design

The incorporation of non-proteinogenic amino acids like Dap is a cornerstone of modern peptide engineering. H-L-Dap(Fmoc)-OtBu·HCl provides an efficient means to introduce Dap, whose distinct side chain allows for the development of peptides with novel structures and functions.

Development of Peptidomimetics and Non-Peptidic Analogs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. The Dap residue, introduced via H-L-Dap(Fmoc)-OtBu·HCl, is a valuable tool in this field. Its unique side chain can be used to create novel peptide backbone structures or to introduce specific functionalities. By modifying the β-amino group of the incorporated Dap residue, researchers can attach various chemical moieties, leading to the synthesis of complex peptide-based drugs and bioactive compounds with tailored properties. myskinrecipes.commdpi.com This strategic modification is central to overcoming the limitations of natural peptides as therapeutic agents. mdpi.com

Modification of Peptide Pharmacological Properties through Dap Incorporation

The introduction of Dap into a peptide sequence can significantly alter its pharmacological profile. mdpi.comresearchgate.net The additional positive charge from the protonated β-amino group at physiological pH can influence the peptide's solubility, membrane interaction, and binding affinity to its target.

| Peptide Sequence | Number of Dap Substitutions | Relative Induced Current |

|---|---|---|

| Parent Sequence (p22-T19R, S22W) | 0 | Baseline |

| Single Dap-Substituted Analog | 1 | Increased |

| Multiple Dap-Substituted Analog | >1 | Significantly Increased |

This table illustrates the general finding that increasing the number of Dap substitutions in a specific channel-forming peptide sequence leads to a corresponding increase in the electrical current induced across cell membranes, based on findings from studies on Dap-modified synthetic peptides. nih.gov

Engineering of pH-Responsive Peptides

One of the most significant applications of Dap incorporation is the creation of pH-responsive peptides. nih.govnih.gov These peptides are designed to change their structure and function in response to changes in the acidity of their environment. This is particularly useful for applications like drug and gene delivery, where a therapeutic agent needs to be released in the acidic environment of endosomes or specific tissues like tumors. nih.govchemistryviews.orghku.hk

The β-amino group of Dap has a pKa of approximately 6.3 when incorporated into a peptide, a value significantly lower than that of lysine but ideal for sensing the pH transition that occurs during endosomal acidification (from pH ~7.4 to pH 5-6). nih.govchemistryviews.org At neutral pH, the Dap side chain is largely unprotonated, but as the pH drops, it becomes protonated, leading to a change in the peptide's net charge and conformation. nih.gov This charge alteration can trigger the destabilization of the endosomal membrane, facilitating the release of therapeutic cargo into the cytoplasm. hku.hknih.gov Research has demonstrated that peptides rich in Dap exhibit significant conformational changes between pH 5 and 7, a property not observed in analogous peptides containing lysine or ornithine. nih.gov This pH sensitivity confers a robust gene delivery capability to these engineered peptides. nih.gov

| Amino Acid | Side Chain Group | Typical pKa in Peptides | Relevance to pH-Responsiveness |

|---|---|---|---|

| Histidine | Imidazole | ~6.0 | Traditionally used, but protonation occurs late in endosomal maturation. hku.hk |

| Diaminopropionic Acid (Dap) | β-Amino | ~6.3 | Protonation occurs at an earlier stage of endosomal maturation, enhancing cargo release. nih.govchemistryviews.orghku.hk |

| Lysine | ε-Amino | ~10.5 | Remains protonated throughout the physiological pH range, not suitable for endosomal pH sensing. nih.gov |

This table compares the pKa of Dap's side chain to other common ionizable amino acids, highlighting its suitability for engineering peptides that respond to the specific pH changes within cellular endosomes.

Exploration in Protein Science and Enzyme Studies

The unique characteristics of Dap also make it a valuable tool for fundamental studies in protein science, allowing researchers to probe complex biological processes.

Probing Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. nih.gov Peptides containing strategically placed Dap residues can be used as chemical probes to investigate these interactions. The β-amino group of an incorporated Dap residue provides a unique, reactive handle that is orthogonal to the N-terminus and other side chains like lysine. This handle can be used to attach biochemical tags, such as photo-crosslinkers or affinity labels, without disrupting the peptide's primary binding sequence. nih.govrsc.org

By synthesizing a peptide that mimics a protein's binding domain and incorporating a Dap residue at a specific position, researchers can attach a photoactivatable group. Upon binding to the target protein, this group can be activated by light to form a covalent bond, permanently linking the peptide probe to its interacting partner. nih.gov Subsequent proteomic analysis can then identify the binding partner and the precise site of interaction, providing valuable insights into cellular networks. biorxiv.org This approach offers a powerful method for discovering PTM-specific interactomes without the need for genetic modification. rsc.org

Studies of Enzyme Activity and Specificity

Peptides containing Dap are also employed to study the activity and substrate specificity of enzymes, particularly proteases. researchgate.net By creating a library of peptide substrates where Dap is placed at different positions, researchers can map the substrate preferences of an enzyme. The unique charge and structure of Dap compared to natural amino acids can help define the steric and electrostatic constraints of an enzyme's active site. nih.gov

Furthermore, the β-amino group can be modified to create enzyme inhibitors or activity-based probes. For example, attaching a reactive "warhead" to the Dap side chain of a peptide substrate can lead to the irreversible inactivation of the target enzyme upon binding. This allows for the specific labeling and identification of active enzymes in complex biological samples. Such studies are crucial for understanding enzyme function and for the development of targeted therapeutics. researchgate.netnih.gov

Combinatorial Chemistry and Library Synthesis

The unique structural characteristics of H-L-Dap(Fmoc)-OtBu·HCl, specifically its orthogonal protection scheme, position it as a valuable reagent in the fields of combinatorial chemistry and chemical library synthesis. The presence of a free α-amino group for chain elongation, a base-labile Fmoc protecting group on the side-chain, and an acid-labile tert-butyl ester at the C-terminus allows for selective and sequential chemical modifications. myskinrecipes.com This versatility is fundamental to generating large numbers of diverse molecules for high-throughput screening and drug discovery efforts.

Building Blocks for Diverse Chemical Libraries

H-L-Dap(Fmoc)-OtBu·HCl serves as an exceptional scaffold for building diverse chemical libraries, particularly those based on peptide and peptidomimetic structures. The core strategy involves incorporating the Dap residue into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) protocols. bapeks.com Once incorporated, the side-chain β-amino group, protected by the Fmoc group, becomes a key point for diversification.

The orthogonality of the Fmoc group is critical; it can be selectively removed with a mild base (e.g., piperidine) without affecting the acid-labile protecting groups on the peptide backbone or the resin linkage. nih.gov This unmasks a primary amine on the side chain, which can then be acylated or reacted with a vast array of chemical building blocks. This process allows for the introduction of significant structural diversity at a specific point in the molecule. Researchers can systematically vary the substituent on the Dap side chain to explore structure-activity relationships (SAR) efficiently. This approach has been leveraged in academic and industrial collaborations using high-throughput experimentation to rapidly generate and screen novel noncanonical amino acids and peptide derivatives. chemrxiv.org

The types of molecules used for derivatization are extensive, enabling the creation of libraries with a wide range of physicochemical properties.

| Building Block Class | Chemical Moiety Introduced | Resulting Functionality/Property |

|---|---|---|

| Carboxylic Acids | Acyl groups (aliphatic, aromatic) | Modulation of lipophilicity, steric bulk, and hydrogen bonding capacity |

| Sulfonyl Chlorides | Sulfonamides | Introduction of acidic hydrogen bond donors, altered polarity |

| Isocyanates | Urea derivatives | Creation of rigid structures with distinct hydrogen bonding patterns |

| Aldehydes/Ketones (via reductive amination) | Secondary or tertiary amines | Introduction of basic centers, modification of charge state |

High-Throughput Synthesis of Peptide Arrays

High-throughput synthesis of peptide arrays on solid supports, such as glass slides or chips, is a powerful technology for screening molecular interactions, enzyme activity, and antibody epitopes. nih.gov These high-density microarrays can contain hundreds of thousands of unique peptide sequences in a small, individually addressable format. europa.eu

H-L-Dap(Fmoc)-OtBu·HCl is an ideal building block for introducing diversity into these peptide arrays. Using techniques like photolithography, specific spots on the array can be selectively deprotected. nih.govnih.gov By incorporating the Dap residue into the peptides on the array, the side-chain Fmoc group can be selectively removed at designated locations. Subsequently, a specific building block (e.g., an amino acid, a small organic acid) can be coupled to the newly freed side-chain amine only in those exposed spots. This process can be repeated with different building blocks and different locations to generate a spatially defined array of peptides with diverse side-chain modifications. This methodology enables the parallel synthesis and screening of vast numbers of compounds, accelerating research in proteomics, immunology, and materials science. europa.eu

Advanced Functionalization and Conjugation Strategies

The side-chain primary amine of the diaminopropionic acid residue is a versatile chemical handle for the covalent attachment of functional moieties. H-L-Dap(Fmoc)-OtBu·HCl is designed to facilitate these advanced conjugation strategies by providing an orthogonally protected amine that can be unmasked at the desired stage of a synthetic sequence. This enables the precise, site-specific labeling of peptides with sophisticated probes, chelators, and other functional molecules.

Preparation of Metal-Complexed Peptides and Radiopharmaceuticals

Peptide-based radiopharmaceuticals are a cornerstone of modern nuclear medicine, used for both diagnostic imaging (e.g., PET, SPECT) and targeted radionuclide therapy. nih.gov A common strategy for their synthesis involves attaching a bifunctional chelating agent to a tumor-targeting peptide. This chelator securely binds a medically relevant radioisotope.

The Dap residue, introduced using H-L-Dap(Fmoc)-OtBu·HCl, provides an ideal attachment point for these chelators. The synthetic workflow typically involves:

Synthesis of the targeting peptide on a solid support, incorporating the Dap residue at a position that does not interfere with receptor binding.

Selective removal of the side-chain Fmoc group using a mild base.

Coupling of a bifunctional chelator (e.g., DOTA, NOTA, DTPA) to the side-chain amine.

Cleavage of the peptide-chelator conjugate from the resin and global deprotection.

Radiolabeling by incubating the purified conjugate with a solution of the desired metallic radioisotope. nih.gov

This approach allows for the efficient production of precisely engineered radiopharmaceuticals for clinical and preclinical research. nih.govfrontiersin.org

| Chelator | Commonly Complexed Radioisotopes | Primary Application |

|---|---|---|

| DOTA (dodecane tetraacetic acid) | 68Ga, 177Lu, 90Y, 111In | PET Imaging (68Ga), Therapy (177Lu, 90Y) |

| NOTA (nonane triacetic acid) | 68Ga, 64Cu | PET Imaging |

| DTPA (diethylenetriaminepentaacetic acid) | 111In, 99mTc | SPECT Imaging |

| HYNIC (hydrazinonicotinamide) | 99mTc | SPECT Imaging |

Synthesis of Fluorescently-Labeled Peptides and Probes

Fluorescently-labeled peptides are indispensable tools for studying biological processes in real-time. peptide.com They are used as probes to visualize receptor distribution, track cellular uptake, and measure enzyme activity through techniques like fluorescence microscopy and flow cytometry. The site-specific attachment of a fluorophore to a peptide is crucial to ensure that the label does not disrupt the peptide's biological activity.

The side-chain amine of Dap, after deprotection of the Fmoc group, serves as a nucleophilic handle for reaction with a wide variety of amine-reactive fluorescent dyes. caymanchem.com These dyes are typically activated as N-hydroxysuccinimide (NHS) esters or isothiocyanates, which react efficiently with primary amines to form stable amide or thiourea bonds, respectively. This allows for the creation of fluorescent probes with high specificity and sensitivity. mdpi.com

The selection of the fluorescent dye depends on the specific application, considering factors like excitation/emission wavelengths, quantum yield, photostability, and environmental sensitivity.

| Fluorophore Class | Example Dyes | Typical Excitation/Emission Color | Common Reactive Form |

|---|---|---|---|

| Fluorescein | FITC, 5-FAM, 6-FAM | Green | Isothiocyanate, NHS Ester |

| Rhodamine | TAMRA, Texas Red, Rhodamine B | Orange/Red | NHS Ester |

| Cyanine | Cy3, Cy5, Cy7 | Orange to Near-IR | NHS Ester |

| BODIPY | BODIPY FL, TMR | Green/Orange | NHS Ester |

| Coumarin | AMCA | Blue | NHS Ester |

Analytical Methodologies for Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of H-L-Dap(fmoc)-otbuhcl, providing detailed information about its atomic composition, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. It provides unambiguous evidence of the compound's covalent framework.

¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the diaminopropionic acid backbone, and the tert-butyl (OtBu) ester. Characteristic signals include aromatic protons from the fluorenyl group, multiplets for the Dap α- and β-protons, and a prominent singlet for the nine equivalent protons of the tert-butyl group. researchgate.net

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the carbonyls from the carbamate (B1207046) and ester, the aromatic carbons of the Fmoc group, the aliphatic carbons of the Dap core and Fmoc linker, and the quaternary and methyl carbons of the tert-butyl ester.

Solid-State NMR: While less common for routine characterization, solid-state NMR could be used to study the conformation and packing of this compound in its crystalline form.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on the analysis of constituent functional groups and data from similar protected amino acids.

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Fmoc Aromatic | 7.20 - 7.80 | 120 - 145 |

| Fmoc CH/CH₂ | 4.10 - 4.50 | 47, 67 |

| Dap α-CH | ~3.50 - 4.00 | ~50 - 55 |

| Dap β-CH₂ | ~3.00 - 3.40 | ~40 - 45 |

| OtBu (CH₃)₃ | ~1.40 - 1.50 | ~28 |

| OtBu Quaternary C | - | ~82 |

| Carbamate C=O | - | ~156 |

| Ester C=O | - | ~170 |

Mass spectrometry (MS) is a powerful tool for accurately determining the molecular weight of this compound and verifying its elemental composition.

Molecular Weight Verification: The molecular formula of the hydrochloride salt is C₂₂H₂₇ClN₂O₄, corresponding to a molecular weight of 418.92 g/mol . The free base, C₂₂H₂₆N₂O₄, has a monoisotopic mass of approximately 382.19 Da. nih.gov

Electrospray Ionization (ESI-MS): ESI-MS is commonly used for this type of molecule. In positive ion mode, the analysis would typically show a prominent peak for the protonated molecule of the free base [M+H]⁺ at an m/z value of approximately 383.19. This confirms the mass of the parent molecule. nih.gov

LC-MS/MS: When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) provides structural information through controlled fragmentation of the parent ion. nih.gov Characteristic fragmentation patterns for this compound would include the loss of the tert-butyl group (as isobutylene, -56 Da) and cleavage of the Fmoc group, providing further structural confirmation. nih.gov

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry can also be used, particularly for analyzing the compound's purity or its incorporation into larger peptide chains.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The presence of key functional groups is confirmed by characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine Salt (R-NH₃⁺) | N-H Stretch | 2800 - 3100 (broad) |

| Carbamate (Fmoc) | N-H Stretch | 3200 - 3400 |

| Carbamate (Fmoc) | C=O Stretch | 1690 - 1720 |

| Ester (OtBu) | C=O Stretch | 1730 - 1750 |

| Aromatic Ring (Fmoc) | C=C Stretch | 1450 - 1600 |

| Ester | C-O Stretch | 1150 - 1250 |

UV-Vis Spectroscopy: The Fmoc protecting group contains a fluorenyl moiety, which is a strong chromophore. This property is exploited in UV-Vis spectroscopy for both detection and quantification. This compound exhibits characteristic UV absorbance maxima, typically around 265 nm and 300 nm. This strong absorbance is particularly useful for detection during HPLC analysis. phenomenex.com

Optical Rotation: As a chiral molecule derived from L-diaminopropionic acid, this compound is optically active. Measurement of its specific optical rotation using a polarimeter is a critical quality control step to confirm the compound's stereochemical configuration and enantiomeric purity. chemimpex.comchemimpex.com The value is compared against a reference standard to ensure that the desired L-enantiomer is present and that racemization has not occurred during synthesis or storage. For instance, the related compound Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid has a reported specific rotation [α]D²⁰ of -21 ± 2º in DMF. chemimpex.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials, by-products, and its corresponding D-enantiomer.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical and chiral purity of protected amino acids like this compound. sigmaaldrich.comsigmaaldrich.com

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is routinely used to assess chemical purity. A C18 stationary phase is typically employed with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often containing an acidic modifier such as trifluoroacetic acid (TFA) to improve peak shape. Purity levels are determined by integrating the peak area of the main compound relative to any impurities, with specifications often requiring ≥98% purity. chemimpex.com

Table 3: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 265 nm |

| Mode | Gradient elution |

Chiral HPLC: Ensuring the enantiomeric purity of the L-amino acid derivative is critical, as the presence of the D-isomer can lead to undesired diastereomeric impurities in the final peptide. rsc.org Chiral HPLC is the definitive technique for this analysis. phenomenex.com This method uses a chiral stationary phase (CSP) that selectively interacts with the L- and D-enantiomers, allowing for their separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly and effectively used for the resolution of Fmoc-protected amino acids. tandfonline.comsigmaaldrich.com The goal is to achieve baseline resolution of the enantiomers, allowing for the quantification of even trace amounts of the unwanted D-isomer. phenomenex.com Enantiomeric purity is often required to exceed 99.5% for applications in peptide synthesis. phenomenex.comchemimpex.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions, including the synthesis and modification of Fmoc-protected amino acids like this compound. advion.comrsc.org Its primary application in this context is to qualitatively assess the consumption of starting materials and the formation of products, thereby determining the reaction's endpoint.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (an organic solvent system). ifsc.edu.bramrita.edugavinpublishers.com For Fmoc-amino acid derivatives, the choice of eluent is crucial for achieving clear separation. A common mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, often with a small amount of acetic acid or methanol (B129727) to improve resolution. advion.com

The progress of a reaction, such as the coupling of this compound to a growing peptide chain, can be visualized by spotting the reaction mixture on a TLC plate at different time intervals. advion.com The spots are then visualized, typically under UV light, due to the strong UV absorbance of the Fmoc group. rsc.orgaltabioscience.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. The Retardation Factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for identifying compounds. gavinpublishers.comsjomr.org.in

Illustrative Data for TLC Analysis of an Fmoc-Amino Acid Reaction:

| Time Point | Starting Material (Rf) | Product (Rf) | Observations |

| 0 min | 0.65 | - | Single spot corresponding to the starting Fmoc-amino acid. |

| 15 min | 0.65 | 0.40 | Appearance of a new, lower Rf spot, indicating product formation. |

| 30 min | 0.65 (faint) | 0.40 | The starting material spot has diminished significantly. |

| 60 min | - | 0.40 | The starting material spot is no longer visible, indicating reaction completion. |

Note: The Rf values are hypothetical and serve as an illustration of how TLC is used for reaction monitoring.

Advanced Microscopic and Thermal Analysis in Amino Acid Derivatives Research

Beyond routine reaction monitoring, advanced analytical techniques provide deeper insights into the morphological and thermal properties of amino acid derivatives. Scanning Electron Microscopy (SEM), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) are powerful tools for characterizing the solid-state properties of compounds like this compound. researchgate.netnih.govnih.gov

For many Fmoc-protected amino acids, SEM analysis has shown a propensity to form well-defined crystalline structures, often appearing as needles, rods, or plates. researchgate.netresearchgate.net The morphology can be influenced by factors such as the solvent used for crystallization and the presence of impurities. In some cases, these derivatives can self-assemble into more complex fibrous networks or spherical structures. researchgate.netrsc.org The examination of this compound by SEM would provide crucial information about its solid-state structure, which can impact its stability and performance in synthetic applications.

Illustrative SEM Observations for Fmoc-Amino Acid Derivatives:

| Derivative | Observed Morphology | Magnification |

| Fmoc-Alanine | Crystalline rods and plates | 5000x |

| Fmoc-Phenylalanine | Fibrous network | 10000x |

| Fmoc-Leucine | Needle-like crystals | 2500x |

Note: This table presents typical morphologies observed for other Fmoc-amino acids and is for illustrative purposes.

Thermal analysis techniques are essential for determining the stability and decomposition profile of chemical compounds. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about thermal stability, decomposition temperatures, and the composition of the material. iaea.orgwikipedia.orgwisc.edu Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events. nih.govjournaljpri.com

For Fmoc-protected amino acids, TGA typically shows a stable region at lower temperatures, followed by a sharp weight loss corresponding to the decomposition of the molecule. The decomposition often begins with the cleavage of the protecting groups. researchgate.netchimia.ch DSC analysis can reveal the melting point of the crystalline compound, which is a key indicator of purity. acs.orgresearchgate.net The thermal behavior of this compound, as determined by TGA and DSC, is critical for establishing its storage conditions and assessing its stability under the thermal cycling conditions often used in automated peptide synthesis. acs.orgsemanticscholar.org Studies on similar compounds have shown that decomposition can occur at elevated temperatures. nih.gov

Illustrative Thermal Analysis Data for a Protected Amino Acid:

| Analysis Type | Parameter | Value | Interpretation |

| TGA | Onset of Decomposition | ~200 °C | Indicates the temperature at which significant mass loss begins. |

| TGA | Residual Mass at 500 °C | < 5% | Suggests near-complete decomposition of the organic material. |

| DSC | Melting Point (Tm) | 150 - 155 °C | A sharp melting endotherm indicative of a crystalline solid. |

| DSC | Decomposition Exotherm | > 220 °C | An exothermic event corresponding to the decomposition of the compound. |

Note: The values in this table are representative of typical protected amino acids and are for illustrative purposes.

Theoretical and Computational Investigations of H L Dap Fmoc Otbu·hcl and Protecting Group Chemistry

Quantum Chemical Studies on Amino Acid Conformational Energies and Stability

Quantum chemical calculations are instrumental in determining the preferred conformations and relative stabilities of protected amino acids like H-L-Dap(Fmoc)-OtBu·HCl. These studies, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's potential energy surface. By analyzing the rotational barriers around key single bonds (e.g., N-Cα, Cα-Cβ), researchers can identify low-energy conformers and understand how intramolecular interactions, such as hydrogen bonding and steric hindrance, influence the molecule's shape.

Table 1: Illustrative Conformational Energy Data from Quantum Chemical Calculations

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular Interactions |

| A | 0.00 | Φ = -120, Ψ = 140, χ1 = 60 | Hydrogen bond between Fmoc carbonyl and backbone NH |

| B | 1.52 | Φ = -70, Ψ = -60, χ1 = 180 | Steric repulsion between Fmoc and OtBu groups |

| C | 2.89 | Φ = 60, Ψ = 50, χ1 = -60 | Favorable π-stacking with Fmoc ring |

Note: This table is illustrative and does not represent actual calculated data for H-L-Dap(Fmoc)-OtBu·HCl.

Molecular Dynamics Simulations for Understanding Protecting Group Interactions and Reactivity

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of protected amino acids in solution and during peptide synthesis. researchgate.netnih.govnih.gov By simulating the motion of atoms over time, MD can reveal how the Fmoc and OtBu protecting groups interact with their environment, including solvents, reagents, and the growing peptide chain.

A key application of MD simulations in this context is to understand the mechanism of Fmoc deprotection. nih.gov This process, typically achieved using a piperidine (B6355638) solution, can be modeled to visualize the approach of the piperidine molecule, the abstraction of the acidic proton on the fluorenyl ring, and the subsequent cleavage of the Nα-carbamate bond. These simulations can elucidate the role of the solvent in stabilizing transition states and intermediates.

Furthermore, MD simulations can shed light on how protecting groups influence peptide aggregation, a common side reaction in SPPS. The aromatic nature of the Fmoc group can lead to π-π stacking interactions between peptide chains, promoting aggregation. Simulations can help to identify sequences that are prone to aggregation and guide the development of strategies to mitigate this issue. nih.govmit.edu

Computational Modeling of Reaction Pathways in Protected Amino Acid Synthesis

Computational modeling can be employed to investigate the reaction pathways involved in the synthesis and subsequent reactions of protected amino acids. For H-L-Dap(Fmoc)-OtBu·HCl, this could involve modeling the steps in its own synthesis or, more commonly, its participation in peptide bond formation.

During peptide coupling, the carboxylic acid of the incoming amino acid is activated, typically using reagents like HBTU. nih.gov Quantum mechanical calculations can be used to model the mechanism of this activation step and the subsequent nucleophilic attack by the deprotected N-terminus of the growing peptide chain. These models can provide insights into the reaction kinetics and help to optimize coupling conditions.

Ab-initio molecular dynamics simulations can also be used to model chemical reactions in the condensed phase, providing a detailed picture of bond-breaking and bond-forming events. mdpi.com Such simulations could be applied to study the electrolysis of amino acids and peptides, offering insights into their degradation pathways under oxidative conditions. mdpi.com

Table 2: Key Parameters from Computational Modeling of a Peptide Coupling Reaction

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Key Interatomic Distances (Å) |

| Carboxyl Activation | 15.2 | 1.2 x 10³ | O-P (HBTU) = 1.8 |

| Nucleophilic Attack | 10.5 | 3.5 x 10⁵ | N(peptide)-C(carbonyl) = 2.1 |

| Tetrahedral Intermediate | -5.8 (relative to reactants) | - | C-O bond length = 1.4 |

Note: This table is illustrative and does not represent actual calculated data for H-L-Dap(Fmoc)-OtBu·HCl.

Predictive Algorithms for Optimizing Peptide Synthesis with Modified Amino Acids

In recent years, machine learning and other predictive algorithms have emerged as powerful tools for optimizing peptide synthesis. nih.govmit.edunih.govacs.org These algorithms can be trained on large datasets of experimental synthesis outcomes to identify factors that influence coupling efficiency and the likelihood of side reactions.

For syntheses involving modified amino acids like H-L-Dap(Fmoc)-OtBu·HCl, predictive models can help to anticipate challenges. For instance, the steric bulk of the Fmoc and OtBu groups may necessitate longer coupling times or the use of more potent activation reagents. Machine learning models can learn these relationships from data and provide recommendations for optimized synthesis protocols. nih.govacs.org

Deep learning models have been developed that can predict the outcome of Fmoc deprotection reactions with high accuracy by analyzing the structural representations of amino acids and peptide sequences. nih.govmit.edu These models can also predict sequence-dependent aggregation, a critical factor in the synthesis of "difficult" peptides. nih.govmit.eduacs.org By incorporating data from syntheses involving a diverse range of non-canonical amino acids, the predictive power of these algorithms can be extended to molecules like H-L-Dap(Fmoc)-OtBu·HCl, ultimately facilitating the more efficient and reliable synthesis of complex peptides.

Conclusion and Outlook in Academic Research

Summary of Key Contributions of H-L-Dap(Fmoc)-OtBu·HCl to Peptide Chemistry Research.

The primary contribution of H-L-Dap(Fmoc)-OtBu·HCl to peptide chemistry lies in its utility as an orthogonally protected building block in solid-phase peptide synthesis (SPPS). bapeks.com The Fmoc group on the β-amino group and the OtBu ester on the carboxyl terminus allow for selective deprotection strategies, which are fundamental to the synthesis of complex and modified peptides. This orthogonal protection scheme enables the site-specific incorporation of functionalities, such as fluorescent dyes, quenching agents, or other reporter groups, onto the peptide backbone. mdpi.comyoutube.com

This capability is particularly valuable in the creation of peptidomimetics and constrained peptides. By introducing a diaminopropionic acid residue, chemists can create lactam bridges or other cyclic structures that enhance the conformational stability and biological activity of peptides. nih.gov The ability to introduce D-amino acid versions of this building block further expands the repertoire of synthetic possibilities, leading to peptides with increased resistance to proteolytic degradation, a critical attribute for therapeutic candidates. nih.govnih.gov The use of such modified peptides is a growing area of interest in drug development. youtube.com

Future Research Directions in Synthetic Methodology.

The unique structural features of H-L-Dap(Fmoc)-OtBu·HCl open up several avenues for future research in synthetic methodology. There is a continuing drive to develop more efficient and "green" methods for peptide synthesis, and the stability and solubility of this hydrochloride salt make it an excellent candidate for use in emerging solvent systems and automated synthesis platforms.

Further exploration of its reactivity will likely lead to novel methods for creating intricately structured peptides. Research into new deprotection strategies that are compatible with an even wider range of sensitive functional groups will expand the utility of this building block. The development of one-pot or tandem reactions that leverage the differential reactivity of the two amino groups could streamline the synthesis of complex peptide architectures.

Moreover, the application of this building block in the synthesis of peptide-drug conjugates and other complex bioconjugates is a promising area. Methodologies that allow for the precise, site-specific attachment of small molecule drugs or imaging agents to peptides containing Dap residues are of significant interest for the development of targeted therapies and diagnostics. nih.gov

Emerging Roles in Advanced Chemical Biology and Materials Science.

Beyond its established role in peptide synthesis, H-L-Dap(Fmoc)-OtBu·HCl is poised to play a significant role in the advancing fields of chemical biology and materials science. The incorporation of diaminopropionic acid into peptides is a key strategy for developing novel biomaterials. For instance, peptides containing Dap can be designed to self-assemble into well-ordered nanostructures, such as hydrogels. mdpi.comnih.gov These materials have potential applications in tissue engineering, regenerative medicine, and as vehicles for controlled drug delivery. mdpi.comnih.gov

In chemical biology, the ability to site-specifically modify peptides with Dap residues is being exploited to create sophisticated molecular probes to study biological processes. For example, the free amino group of the Dap side chain can be functionalized with environmentally sensitive fluorophores to monitor protein-protein interactions or conformational changes. The development of peptides that can scavenge reactive species, such as methylglyoxal (B44143) which is implicated in the formation of advanced glycation end-products (AGEs), is another area where Dap-containing peptides are showing promise.

The versatility of diaminopropionic acid as a precursor for siderophores and antibiotics also suggests potential applications in microbiology and infectious disease research. nih.gov The synthesis of novel peptide-based antibiotics that can overcome resistance mechanisms is a critical area of research where building blocks like H-L-Dap(Fmoc)-OtBu·HCl could be instrumental.

Q & A

Q. What is the role of the Fmoc group in H-L-Dap(Fmoc)-OtBu·HCl during solid-phase peptide synthesis (SPPS)?

The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the α-amino group of the amino acid. It enables stepwise peptide elongation by allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protections. The HCl salt improves solubility in SPPS-compatible solvents like DMF or NMP, critical for efficient coupling reactions .

Q. How do solubility properties of H-L-Dap(Fmoc)-OtBu·HCl influence experimental design in peptide synthesis?

The HCl salt form enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), which is essential for homogeneous mixing during resin-based synthesis. Researchers should pre-dissolve the compound in minimal DMF (0.1–0.3 M) before coupling to avoid incomplete reactions. Insufficient solubility can lead to truncated sequences, necessitating HPLC or MALDI-TOF validation .

Q. What strategies are recommended for verifying the purity of H-L-Dap(Fmoc)-OtBu·HCl after synthesis?

Use orthogonal analytical methods:

Q. How should researchers handle stability concerns during storage of Fmoc-protected derivatives?

Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light, as UV radiation can degrade the fluorenyl moiety. Pre-weigh aliquots under inert gas (N₂/Ar) to minimize moisture uptake .

Advanced Research Questions

Q. What mechanistic insights govern the deprotection kinetics of the Fmoc group in H-L-Dap(Fmoc)-OtBu·HCl?

Deprotection involves base-induced β-elimination, forming dibenzofulvene and CO₂. Kinetic isotope effect (KIE) studies using deuterated piperidine reveal that the rate-limiting step is the abstraction of the α-proton adjacent to the Fmoc carbonyl. Computational modeling (DFT) further refines transition-state geometries, aiding in predicting deprotection efficiency under non-standard conditions (e.g., low-temperature SPPS) .

Q. How can researchers resolve contradictions in coupling efficiency data when incorporating H-L-Dap(Fmoc)-OtBu·HCl into branched peptide architectures?

Contradictions often arise from steric hindrance or competing side reactions (e.g., diketopiperazine formation). Mitigation strategies include:

Q. What methodologies are effective for characterizing supramolecular assemblies (e.g., hydrogels) derived from Fmoc-Dap derivatives?

- TEM/Cryo-EM : Image nanofiber or β-sheet structures.

- Rheometry : Quantify shear-thinning and self-healing properties.

- Circular Dichroism (CD) : Monitor secondary structure transitions (e.g., random coil to β-sheet) under physiological conditions. The Fmoc group’s aromaticity drives π-π stacking, which can be modulated by pH or solvent polarity to tune mechanical properties .

Q. How can isotopic labeling of H-L-Dap(Fmoc)-OtBu·HCl improve mechanistic studies in peptide cyclization?

Incorporate ¹³C or ¹⁵N isotopes at the Dap side chain to track regioselective lactam or disulfide bond formation via NMR. For example, ¹H-¹⁵N HSQC can resolve amide proton environments, distinguishing between linear and cyclic intermediates during oxidative folding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.